

Available Data on Trivertal

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Compound Focus: Trivertal

CAS No.: 27939-60-2

Cat. No.: S1897961

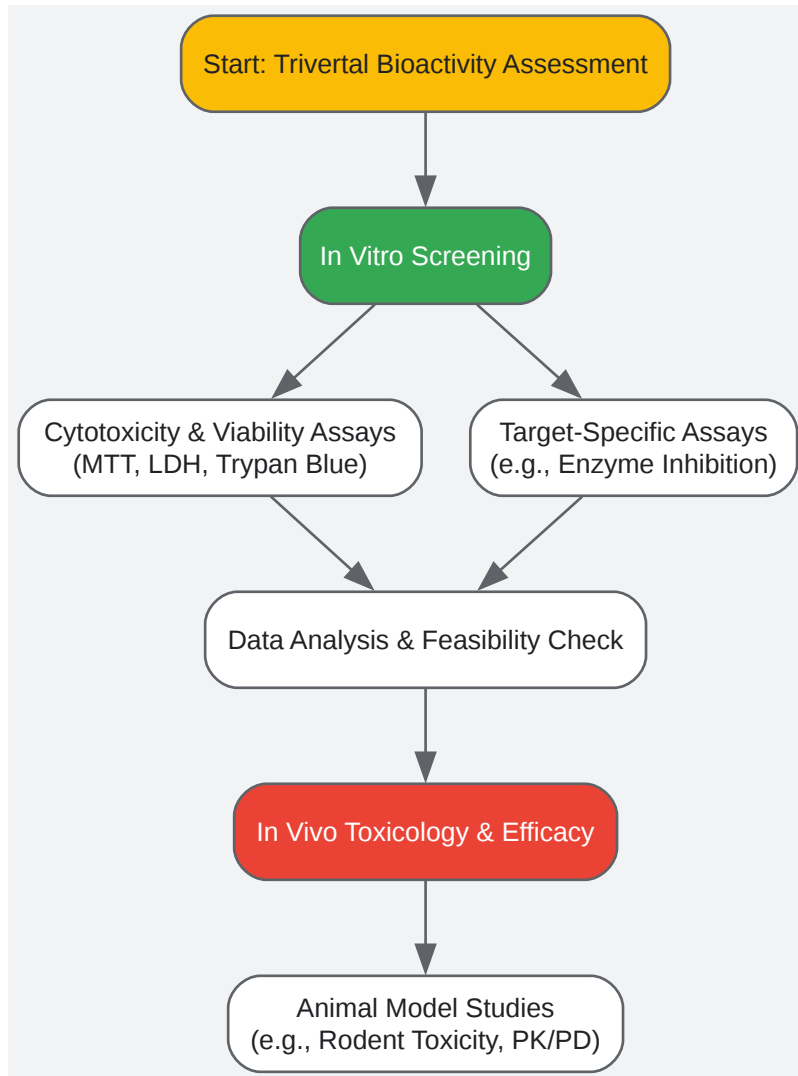
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The table below summarizes the known chemical and hazard information for **Trivertal**, which forms the basis for any future experimental design [1].

Property	Specification
CAS Registry Number	68039-49-6
Empirical Formula	C ₉ H ₁₄ O
Molar Mass	138.21 g/mol
Appearance	Colorless liquid
Boiling Point	196 °C
Water Solubility	≈ 300 mg/L
GHS Hazard Codes	H227 (Combustible liquid), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)

Proposed Preclinical Research Pathway

For researchers aiming to investigate **Trivertal**'s biological activity, a logical progression from *in vitro* testing to *in vivo* models is recommended. The following workflow outlines a potential protocol for initial evaluation.



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Detailed Experimental Methodologies

Phase 1: In Vitro Screening

In vitro studies are conducted outside a living organism and are crucial for establishing a foundation of biological activity before proceeding to complex *in vivo* models [2] [3].

- **Cell Culture Preparation:** Use relevant mammalian cell lines (e.g., human keratinocytes for skin irritation potential, neuronal lines for neuroactivity assessment). Maintain cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂ [3].
- **Test Article Preparation:** Prepare a stock solution of **Trivertal** in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in cell culture media does not exceed 0.1% (v/v) to avoid cytotoxicity. Further dilute with serum-free media to create a range of working concentrations [3].
- **Cell Viability and Cytotoxicity Assays:**
 - **MTT Assay:** Seed cells in a 96-well plate. After 24 hours, treat with varying concentrations of **Trivertal** for a set period (e.g., 24, 48 hours). Add MTT reagent (0.5 mg/mL) and incubate for 4 hours. Solubilize the formed formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate cell viability as a percentage of the untreated control [3].
 - **LDH Release Assay:** Use the supernatant from treated cells. Mix with the LDH assay reagent and measure the increase in absorbance at 490 nm, which is proportional to the amount of cytosolic LDH released due to membrane damage [3].

Phase 2: In Vivo Toxicology and Efficacy

If *in vitro* results are promising, *in vivo* studies can be initiated to understand the compound's effects in a whole, living system [2].

- **Animal Model Selection:** Based on the target indication, select an appropriate model. For initial toxicity screening, rodent models like mice (e.g., ICR or BALB/c strains) or rats (e.g., Sprague-Dawley) are standard [3].
- **Dosing Formulation:** Due to **Trivertal**'s low water solubility (≈ 300 mg/L), formulate it for administration. Suitable vehicles include corn oil or aqueous suspensions with 0.5% carboxymethyl cellulose (CMC). Conduct a preliminary stability check of the formulation [1] [3].
- **Acute Dermal Toxicity Study (Proposed Protocol):**
 - **Acclimatization:** Acclimate animals for at least 5 days prior to dosing.
 - **Dosing:** Lightly shave the dorsal area. Divide animals into groups (n=5-6). Apply **Trivertal** (e.g., at 100, 500, 1000 mg/kg doses) topically to the shaved skin, covering approximately 10% of the body surface area. Use an occlusive cover for a set period (e.g., 6-24 hours).
 - **Observations:** Monitor and record clinical signs (lethargy, erythema, edema), body weight, and food consumption daily for 14 days. Use a standardized dermal irritation scoring system.
 - **Termination and Analysis:** On day 15, euthanize animals humanely. Collect blood for hematology and clinical chemistry. Perform gross necropsy and harvest key organs (liver, kidneys, spleen, skin at application site) for histopathological examination [1] [3].

Key Considerations for Researchers

- **Start with Robust In Vitro Data:** Given the lack of prior *in vivo* data, a strong mechanistic foundation from *in vitro* studies is essential to justify and guide animal research [2].
- **Prioritize Solubility and Formulation:** **Trivertal**'s physical properties are a major bottleneck. Extensive pre-formulation work is necessary to ensure reliable and consistent dosing in *in vivo* studies [1].
- **Adhere to Ethical and Regulatory Standards:** All *in vivo* studies must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC). Researchers must adhere to the 3Rs principles (Replacement, Reduction, Refinement) [2].

The information on **Trivertal**'s chemical properties and hazards provides a starting point for research [1]. Future studies could explore its potential in areas like neuroprotection or anti-inflammation, inspired by the bioactivities of structurally complex natural products [4] [5].

References

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